molecular formula C13H13ClN2 B3355943 3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine CAS No. 64262-81-3

3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine

Cat. No.: B3355943
CAS No.: 64262-81-3
M. Wt: 232.71 g/mol
InChI Key: IGNZUNFJWSQPMF-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine is a heterocyclic compound with the molecular formula C12H11ClN2. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine typically involves the reaction of 2,4-dimethylphenylhydrazine with 3-chloro-4-methylpyridazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(2,4-dimethylphenyl)pyridazine
  • 3-Chloro-6-[(2,4-dimethylphenyl)amino]pyridine-2-carboxylic acid

Uniqueness

3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

3-chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-8-4-5-11(9(2)6-8)12-7-10(3)13(14)16-15-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNZUNFJWSQPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494702
Record name 3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-81-3
Record name 3-Chloro-6-(2,4-dimethylphenyl)-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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